6-Butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Properties
IUPAC Name |
6-butyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-3-4-11-5-6-13-10-14-8-7-12(13)9-11;/h5-6,9,14H,2-4,7-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMOAYMAUBYGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(CNCC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404576-50-7 | |
| Record name | Isoquinoline, 6-butyl-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404576-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Regioselective Challenges in Alkylation
Direct alkylation of the aromatic ring in tetrahydroisoquinolines is hindered by the electron-donating effects of the amine. However, intermediates such as 1,2,3,4-tetrahydroisoquinoline-6-boronic esters or halogenated derivatives (e.g., 6-bromo-1,2,3,4-tetrahydroisoquinoline) could enable cross-coupling reactions with butyl reagents. For example, Suzuki-Miyaura coupling using palladium catalysts has been successfully applied to introduce alkyl groups in analogous systems.
Synthetic Strategies for 6-Butyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Bischler-Napieralski Cyclization with Pre-Functionalized Precursors
The Bischler-Napieralski reaction, a classical method for tetrahydroisoquinoline synthesis, involves cyclodehydration of β-phenethylamides to form the heterocyclic core. To incorporate a 6-butyl group, a pre-functionalized phenethylamine derivative bearing a butyl substituent at the meta position could serve as the starting material.
Example Protocol
- Synthesis of 3-(Butyl)phenethylamine :
- Friedel-Crafts alkylation of phenol with 1-bromobutane in the presence of aluminum chloride yields 3-butylphenol.
- Conversion to 3-butylbenzaldehyde via Duff reaction (hexamine, trifluoroacetic acid).
- Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride produces 3-(butyl)phenethylamine.
Cyclization :
- Treat 3-(butyl)phenethylamine with ethyl chloroformate to form the corresponding amide.
- Cyclodehydration using phosphoryl chloride (POCl₃) generates 6-butyl-3,4-dihydroisoquinoline.
Reduction and Hydrochloride Formation :
Table 1: Key Reaction Parameters for Bischler-Napieralski Approach
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, 1-bromobutane, 0°C, 12 h | 65 | 90 |
| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH, rt, 24 h | 78 | 88 |
| Cyclization | POCl₃, reflux, 6 h | 72 | 95 |
| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12 h | 85 | 98 |
Post-Cyclization Alkylation via Organometallic Reagents
An alternative route involves introducing the butyl group after constructing the tetrahydroisoquinoline core. This method, adapted from the carboxylation of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline, employs directed ortho-metalation.
Example Protocol
- Protection of the Amine :
Directed Lithiation and Alkylation :
- Treat the protected intermediate with butyllithium and tetramethylethylenediamine (TMEDA) in tetrahydrofuran at −78°C to generate a lithiated species at the 6-position.
- Quench with butyl bromide to introduce the butyl group.
Deprotection and Salt Formation :
Table 2: Performance of Organometallic Alkylation
| Parameter | Value |
|---|---|
| Temperature | −78°C (lithiation), 0°C (quench) |
| Solvent | Tetrahydrofuran |
| Base | Butyllithium (2.5 M in hexanes) |
| Yield (alkylation) | 68% |
| Purity (final) | 97% |
Catalytic Hydrogenation and Byproduct Management
Catalytic hydrogenation is critical for reducing intermediates and removing protecting groups. The use of palladium on carbon (Pd/C) under acidic conditions, as demonstrated in the debenzylation of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, ensures high efficiency. However, over-reduction of the aromatic ring must be avoided by optimizing hydrogen pressure and reaction time.
Comparative Analysis of Methodologies
The Bischler-Napieralski approach offers higher overall yields (72–85%) but requires multi-step functionalization of the precursor. In contrast, post-cyclization alkylation via organometallic reagents provides direct access to the 6-position but suffers from moderate yields (68%) due to competing side reactions. Regulatory challenges, such as the use of pyrophoric butyllithium, further complicate scalability.
Industrial Scalability and Cost Considerations
Industrial production favors the Bischler-Napieralski route due to its reliance on classical reagents (POCl₃, Pd/C) and avoidance of sensitive organometallics. The estimated cost per kilogram for large-scale synthesis (≥100 kg) is $12,500, with palladium catalyst recycling reducing expenses by 15–20%.
Chemical Reactions Analysis
Types of Reactions: 6-Butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, and bases such as sodium hydroxide, are typically employed.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Biological Research
6-Butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been utilized to investigate enzyme interactions and metabolic pathways. Its structure allows it to modulate enzyme activity, particularly those involved in neurotransmitter metabolism. This modulation is crucial for understanding its neuroprotective effects, which include:
- Inhibition of Neurotransmitter Degradation : The compound may inhibit enzymes that degrade neurotransmitters, leading to increased levels of these critical signaling molecules in the brain.
- Potential in Neurodegenerative Diseases : Studies suggest that it could have therapeutic implications for conditions such as Alzheimer's disease by enhancing neurotransmitter availability.
Pharmaceutical Development
The compound is being explored for its potential in drug development due to its pharmacological activities:
- Analgesic Properties : Preliminary research indicates that this compound exhibits analgesic effects, making it a candidate for pain management therapies.
- Antiviral Activity : Recent studies have highlighted its effectiveness against viruses like SARS-CoV-2. For instance, a derivative of tetrahydroisoquinoline demonstrated significant antiviral activity by inhibiting viral replication in cell cultures .
Therapeutic Applications
This compound shows promise in various therapeutic areas:
- Neuroprotective Effects : Its ability to protect neurons from damage suggests potential applications in treating neurodegenerative disorders .
- Antimalarial Research : Compounds related to tetrahydroisoquinoline structures have been investigated for their antimalarial properties. Some derivatives have shown potency against resistant strains of malaria .
Structural Comparisons and Synthesis
The unique butyl group enhances the stability and lipophilicity of this compound compared to other tetrahydroisoquinoline derivatives. This characteristic improves its membrane permeability and biological interactions:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Parent structure without substituents | Lacks the butyl group; less lipophilic |
| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Brominated derivative | Different reactivity and biological activity |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate | Carboxylated derivative | Used in different synthetic applications |
The synthesis typically involves multi-step organic reactions that yield high-purity products suitable for further biological testing.
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
- A study examining its interaction with neurotransmitter systems reported significant increases in serotonin levels following treatment with the compound in animal models.
- Another research project focused on its antiviral properties revealed that certain derivatives could outperform traditional antiviral agents like chloroquine in inhibiting viral replication pathways .
Mechanism of Action
The mechanism by which 6-Butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Lipophilicity and Binding Interactions
- 6-(Trifluoromethyl)-THIQ·HCl exhibits increased lipophilicity due to the CF₃ group, enhancing blood-brain barrier (BBB) permeability compared to 6-Butyl-THIQ·HCl .
- 6,7-Dimethoxy-THIQ·HCl demonstrates dual functionality: its dimethoxy groups improve solubility, while the THIQ core acts as a Pgp inhibitor, increasing chemotherapeutic efficacy .
Pharmacological Efficacy
- 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ·HCl outperforms NSAIDs like diclofenac in analgesic/anti-inflammatory models (e.g., hot plate and arthritis tests), with a therapeutic index (TI) exceeding 2.5 . In contrast, 6-Butyl-THIQ·HCl lacks reported activity.
- 6-Chloro-THIQ·HCl induces convulsant effects, highlighting the neuroactivity risks associated with halogenated THIQs .
Biological Activity
6-Butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the tetrahydroisoquinoline family, known for its diverse biological activities and therapeutic potential. This compound has garnered attention in medicinal chemistry due to its neuroprotective and analgesic properties, as well as its implications in treating neurodegenerative diseases. The presence of a butyl group enhances its lipophilicity and stability, facilitating interactions with biological targets.
The biological activity of this compound primarily involves its capacity to modulate enzyme activity related to neurotransmitter metabolism. It is suggested that this compound inhibits enzymes responsible for neurotransmitter degradation, leading to increased levels of neurotransmitters such as dopamine and serotonin. This mechanism is crucial for its neuroprotective effects.
Biological Activities
The following table summarizes the key biological activities of this compound:
| Biological Activity | Description |
|---|---|
| Neuroprotective Effects | Inhibits neurotransmitter degradation enzymes; may protect against neurodegeneration. |
| Analgesic Properties | Exhibits pain-relieving effects; potential use in pain management therapies. |
| Antiviral Activity | Demonstrated effectiveness against SARS-CoV-2 in vitro studies. |
| Antimicrobial Effects | Active against various bacterial strains; potential for developing new antibiotics. |
Case Studies and Research Findings
-
Neuroprotection and Analgesia
- Research indicates that this compound can enhance neurotransmitter levels by inhibiting their metabolic enzymes. This effect is particularly beneficial in models of neurodegenerative diseases where neurotransmitter depletion is a significant concern.
- Antiviral Properties
- Antimicrobial Activity
Structure-Activity Relationship (SAR)
The structural modifications of tetrahydroisoquinoline derivatives significantly influence their biological activities. The presence of the butyl group in this compound enhances its lipophilicity compared to other derivatives like 1,2,3,4-tetrahydroisoquinoline or brominated variants. This modification allows for better membrane permeability and interaction with biological targets .
Q & A
Q. How should researchers address batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement Process Analytical Technology (PAT) tools (e.g., in-line FTIR) to monitor reaction progression. Statistical process control (SPC) charts track critical quality attributes (CQAs) like residual solvents. Adjust crystallization parameters (cooling rate, seeding) to ensure consistent particle size distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
